4-Fluorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide
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Overview
Description
4-Fluorophenyl 2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl sulfide is a heterocyclic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and a benzothienopyrimidine core. It is known for its potential biological activities and is of interest in various fields of scientific research, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorophenyl 2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl sulfide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often require the use of sulfur-containing reagents and may involve the formation of thioxopyrimidines and their condensed analogs .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of efficient and scalable cyclization reactions, can be applied to produce this compound on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl sulfide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can exhibit different biological activities and properties compared to the parent compound.
Scientific Research Applications
4-Fluorophenyl 2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl sulfide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent
Industry: The compound’s unique chemical structure makes it a candidate for the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-fluorophenyl 2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The molecular pathways involved include the inhibition of prostaglandin synthesis and modulation of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-fluorophenyl 2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl sulfide include other benzothienopyrimidine derivatives, such as:
- Benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives
- 2-substituted 8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo-[1,5-c]pyrimidine-5(6H)-thiones
Uniqueness
The uniqueness of 4-fluorophenyl 2-(methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl sulfide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the fluorophenyl and methylsulfanyl groups enhances its potential as a pharmacologically active compound and provides opportunities for further chemical modifications.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2S3/c1-21-17-19-14-12-4-2-3-5-13(12)23-15(14)16(20-17)22-11-8-6-10(18)7-9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBXBTXVZIUMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)SC3=CC=C(C=C3)F)SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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